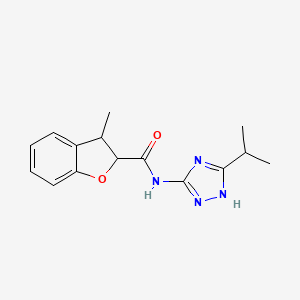![molecular formula C17H18N2OS B7594338 [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone, also known as MPTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTM belongs to the class of compounds known as thiomorpholines, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mecanismo De Acción
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone exerts its biological effects through the inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in various biological processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antiviral properties, this compound has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines. It has also been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes, allowing for easy access to intracellular targets. It is also stable and can be easily synthesized in large quantities. However, this compound also has some limitations, including its potential toxicity and the need for further optimization for use in vivo.
Direcciones Futuras
There are several future directions for research on [3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases. Further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties for use in vivo. Another area of interest is its potential as a tool for studying the role of HDACs in gene regulation and disease pathogenesis. Overall, this compound has great potential as a versatile tool for scientific research and drug development.
Métodos De Síntesis
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol with 3-chloropyridine, followed by the reaction of the resulting compound with morpholine and then with benzaldehyde. The final product is obtained through purification and isolation steps. The synthesis of this compound has been extensively studied and optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its potential as a drug candidate for the treatment of various diseases. This compound has been shown to have anticancer properties by inhibiting certain enzymes involved in cancer cell proliferation. It has also been studied for its potential as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
[3-(4-methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-4-6-14(7-5-13)16-12-21-10-9-19(16)17(20)15-3-2-8-18-11-15/h2-8,11,16H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSIPFVZVRKHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CSCCN2C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)
![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)
![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)


![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)
![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
![Cyclohex-3-en-1-yl-[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]methanone](/img/structure/B7594318.png)
![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)